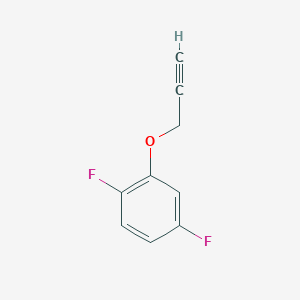

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene

描述

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (C₉H₆F₂O) is a fluorinated aromatic ether featuring two fluorine atoms at the 1,4-positions and a propargyloxy group (-OCH₂C≡CH) at the 2-position. This compound is commercially available with a purity of 98% in quantities up to 5 g, as listed by Shanghai Yuanye Bio-Technology Co., Ltd. (product code S85451) .

属性

IUPAC Name |

1,4-difluoro-2-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-5-12-9-6-7(10)3-4-8(9)11/h1,3-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPSWRAYBCQEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612174 | |

| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457628-36-3 | |

| Record name | 1,4-Difluoro-2-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

- Difluorophenol (specifically 1,4-difluoro-2-hydroxybenzene)

- Propargyl bromide (prop-2-yn-1-yl bromide)

- Base: Potassium carbonate (K2CO3)

- Solvent: Acetone or DMF

Reaction Conditions

- The phenol is first deprotonated by potassium carbonate to generate the phenoxide ion.

- Propargyl bromide is added to the reaction mixture.

- The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40 °C).

- Sonication or stirring is applied to enhance reaction kinetics.

- Reaction times vary from 30 minutes (with sonication) to several hours under conventional stirring.

Example Procedure

- Mix 1 equivalent of 1,4-difluorophenol with 1.4 equivalents of potassium carbonate in DMF.

- Stir the mixture for 15 minutes at room temperature.

- Add 1.4 equivalents of propargyl bromide.

- Heat the mixture to 40 °C and apply ultrasound sonication for 30 minutes.

- After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as dichloromethane.

- The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography using petroleum ether/ethyl acetate as eluent.

This method yields this compound in good yield (typically 70-85%) with high purity.

Reaction Mechanism Insights

- The electron-withdrawing fluorine atoms on the benzene ring stabilize the phenoxide ion, enhancing nucleophilicity and favoring ether formation.

- Aprotic polar solvents like acetone and DMF stabilize the transition state and solvate the ions, promoting the SN2 reaction.

- Potassium carbonate is an effective base that deprotonates the phenol without causing side reactions.

Comparative Data Table: Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Phenol derivative | 1,4-Difluorophenol | Starting material |

| Base | Potassium carbonate (K2CO3) | 1.0–1.5 equivalents |

| Propargyl halide | Propargyl bromide | 1.0–1.5 equivalents |

| Solvent | Acetone or DMF | Aprotic polar solvent |

| Temperature | Room temperature to 40 °C | Sonication can reduce reaction time |

| Reaction time | 30 min (sonication) to 8 hours (stirring) | Longer times for conventional stirring |

| Purification | Column chromatography | Petroleum ether/ethyl acetate |

| Yield | 70–85% | High yield with optimized conditions |

Supporting Research Findings

- A study demonstrated that electron-withdrawing groups such as fluorine on phenol increase the stability of the phenoxide ion, thus favoring the etherification reaction with propargyl bromide.

- Sonication-assisted Williamson ether synthesis significantly reduces reaction time while maintaining good yields and purity.

- The use of potassium carbonate as a base in acetone provides an optimal balance of reactivity and selectivity for the formation of propargyloxy-substituted aromatic compounds.

- Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures effectively isolates the target compound with minimal impurities.

Additional Notes on Stock Solution Preparation

For research applications, this compound is often prepared as stock solutions at various molarities for biological or chemical assays. A typical preparation table is as follows:

| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.9474 | 1.1895 | 0.5947 |

| 5 | 29.7371 | 5.9474 | 2.9737 |

| 10 | 59.4742 | 11.8948 | 5.9474 |

This data assists in precise formulation for experimental use.

化学反应分析

Types of Reactions

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form alkanes or alkenes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atoms.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include alkanes and alkenes.

科学研究应用

Applications in Organic Synthesis

- Fluorescent Probes : The compound has been utilized in the synthesis of fluorescent tags for imaging techniques. Its derivatives can undergo cycloaddition reactions, forming isoxazoles that exhibit desirable optical properties. These compounds are particularly useful in activity-based protein profiling assays, demonstrating good reactivity with short peptide chains .

- Click Chemistry : The presence of the prop-2-yn-1-yloxy group allows for click chemistry applications, facilitating the formation of stable linkages between biomolecules. This property is advantageous in developing bioconjugates for therapeutic and diagnostic purposes .

- Synthesis of Novel Compounds : The compound serves as a precursor in the synthesis of various derivatives that can be tailored for specific chemical reactions or applications, including the development of new materials with enhanced properties .

Materials Science Applications

- Polymer Chemistry : Due to its reactive alkyne group, this compound can be incorporated into polymer matrices to enhance mechanical and thermal properties. Its fluorinated nature imparts increased chemical resistance and stability under harsh conditions .

- Coatings and Surface Modifications : The compound's ability to form strong covalent bonds makes it suitable for creating protective coatings that resist degradation from environmental factors. This application is particularly relevant in industries requiring durable materials, such as aerospace and automotive sectors.

Biomedical Applications

- Drug Development : The compound's derivatives have shown potential as drug candidates due to their ability to interact with biological targets effectively. Research indicates that modifications to the difluorobenzene structure can enhance pharmacological properties while reducing toxicity .

- Imaging Agents : As mentioned earlier, the fluorescent properties of certain derivatives make them suitable for use as imaging agents in biological research. Their ability to provide clear signals under specific conditions allows for detailed visualization of cellular processes .

Case Studies

作用机制

The mechanism of action of 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues with Halogen and Propargyloxy Substituents

1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene (C₁₂H₈Br₂O₂): This compound replaces fluorine with bromine at the 1,4-positions and introduces a second propargyloxy group at the 5-position. Bromine’s larger atomic radius and polarizability result in distinct crystal-packing interactions, as evidenced by its detailed crystal structure analysis . Additionally, bromine’s leaving-group capability could make this derivative more reactive in nucleophilic aromatic substitution reactions.

Compounds with Varying Propargyloxy Groups

1,4-Bis(2-propyn-1-yloxy)benzene (C₁₂H₁₀O₂): This analogue lacks halogen substituents but features two propargyloxy groups at the 1,4-positions . The dual propargyloxy groups may facilitate crosslinking reactions or polymerization via alkyne-based click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it suitable for polymer networks or dendrimer synthesis.

Sulfonyl-Substituted Derivatives

1,4-Difluoro-2-(methylsulfonyl)benzene (C₈H₇F₂O₂S):

This compound replaces the propargyloxy group with a methylsulfonyl (-SO₂CH₃) substituent . The sulfonyl group is a stronger electron-withdrawing group than fluorine, significantly reducing the aromatic ring’s electron density. This property could enhance stability against electrophilic attack but limit applications requiring π-electron-rich systems. The methylsulfonyl group may also improve solubility in polar solvents compared to the hydrophobic propargyloxy moiety.

Data Tables and Research Findings

Table 1: Structural and Commercial Comparison of Selected Compounds

Key Research Findings:

Crystallography Tools : Structural analyses of analogues like 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene utilize software such as SHELX for refinement and WinGX/ORTEP for visualization .

Substituent Effects : Fluorine’s electronegativity and small size favor compact crystal packing and metabolic stability, whereas bromine’s polarizability supports halogen bonding .

Reactivity Trends : Propargyloxy groups enable alkyne-specific reactions, while sulfonyl groups prioritize stability over reactivity .

生物活性

1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene is an aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms and the prop-2-yn-1-yloxy group can influence its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its antibacterial, antifungal, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms at positions 1 and 4, and a propynyl ether at position 2. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The unique structure contributes to its distinct chemical properties and potential applications in medicinal chemistry.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 32 |

| Escherichia coli | 20 | 64 |

| Bacillus subtilis | 30 | 16 |

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains.

Antifungal Activity

The antifungal potential of this compound has also been investigated. It demonstrated activity against common fungal pathogens such as Candida albicans. The inhibition percentages were recorded as follows:

| Fungal Strain | Percentage Inhibition (%) | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 70 | 32 |

| Aspergillus niger | 65 | 64 |

The compound's ability to inhibit fungal growth indicates its potential use in treating fungal infections.

Anticancer Properties

In cancer research, preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study focused on its effects on breast cancer cells (MDA-MB-231), revealing:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | <10 |

At a concentration of 50 µM, the compound inhibited cell proliferation by over 90%, suggesting a strong anticancer effect mediated through apoptosis pathways.

The mechanism by which this compound exerts its biological effects involves several key actions:

- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, inhibiting their function.

- Cellular Disruption : It interferes with normal cellular processes by interacting with cellular components.

- Induction of Apoptosis : In cancer cells, it triggers programmed cell death through various signaling pathways.

Case Studies

Several case studies have illustrated the practical applications of this compound in medicinal chemistry:

- Antibacterial Screening : A systematic evaluation involving various derivatives led to the identification of more potent analogs with enhanced antibacterial activity.

- Fungal Resistance : Studies have shown that combining this compound with conventional antifungals can overcome resistance in Candida species.

- Cancer Therapy Trials : Initial trials using this compound in xenograft models demonstrated significant tumor reduction in treated groups compared to controls.

常见问题

Q. What are the optimal synthetic routes for 1,4-difluoro-2-(prop-2-yn-1-yloxy)benzene, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 2,5-difluorophenol and propargyl bromide under basic conditions. A representative procedure involves:

- Reagents: 2,5-Difluorophenol, propargyl bromide, K₂CO₃ (base), DMF (solvent).

- Conditions: React at 105°C for 48–72 hours under nitrogen .

- Purification: Column chromatography (eluent: dichloromethane/petroleum ether) or recrystallization from ethanol.

- Yield Optimization: Use excess propargyl bromide (1.5–2 equiv) and monitor reaction progress via TLC. Anhydrous conditions and controlled temperature minimize side reactions (e.g., alkyne oligomerization) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy: Confirm substitution patterns via and NMR. For example, the propargyl O–CH₂ signal appears at ~δ 4.5–4.7 ppm (triplet, ), and fluorine atoms induce splitting in aromatic protons .

- Mass Spectrometry: HRMS (ESI or CI) should match the molecular ion [M+H] at m/z 185.0779 (calculated for CHFO) .

- Elemental Analysis: Carbon, hydrogen, and fluorine content should align with theoretical values (±0.3%).

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how can they be addressed?

Methodological Answer:

- Crystal Growth: Slow evaporation of ethanol or DCM solutions often yields suitable crystals. For stubborn cases, use vapor diffusion with hexane .

- Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction. Ensure completeness >99% up to θ = 28° .

- Refinement: Employ SHELXL for anisotropic displacement parameter refinement. Address disorder in the alkyne group using PART instructions and geometric restraints .

- Validation: Check for ADPs (anisotropic displacement parameters) and R < 5% to confirm data quality .

Q. How does the electronic nature of the difluoro and propargyloxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects: The -F groups activate the benzene ring toward electrophilic substitution at the para position but deactivate it toward nucleophilic attacks.

- Alkyne Reactivity: The propargyloxy group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize conditions using CuI (10 mol%), sodium ascorbate (20 mol%), and DMF/HO (1:1) at 25°C .

- Computational Insights: DFT studies (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals to predict regioselectivity in click reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in 1H^1H1H NMR) be resolved?

Methodological Answer:

- Spin-Spin Coupling: Fluorine atoms cause complex splitting. Use -decoupled NMR or 2D experiments (COSY, HSQC) to assign signals unambiguously .

- Dynamic Effects: Rotameric equilibria in the propargyloxy group may broaden signals. Acquire spectra at variable temperatures (e.g., 25°C to −40°C) to "freeze" conformers .

- X-ray Crystallography: Correlate NMR data with crystallographic bond lengths/angles to resolve ambiguities (e.g., C–O–C torsion angles ~5°) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。